molecular formula C22H16FN3O5S B2411978 N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1260621-30-4

N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B2411978
CAS No.: 1260621-30-4
M. Wt: 453.44
InChI Key: SADVKQDOLFVMJR-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound characterized by its unique structural components, including a benzodioxole ring, a fluorobenzyl group, and a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: This is achieved through nucleophilic substitution reactions, often using fluorobenzyl halides and suitable nucleophiles.

    Attachment of the Benzodioxole Ring: This step involves coupling reactions, such as Suzuki or Heck coupling, to attach the benzodioxole moiety to the core structure.

    Final Acetylation: The final step involves acetylation of the intermediate compound to yield the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and fluorobenzyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and anti-viral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For instance, it might inhibit a key enzyme in a metabolic pathway, thereby reducing the production of a particular metabolite.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-2-[3-(2-chlorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
  • N-(1,3-benzodioxol-5-yl)-2-[3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Uniqueness

The uniqueness of N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs. The presence of the fluorobenzyl group, in particular, can significantly influence its binding affinity and selectivity towards biological targets.

Properties

CAS No.

1260621-30-4

Molecular Formula

C22H16FN3O5S

Molecular Weight

453.44

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C22H16FN3O5S/c23-15-4-2-1-3-13(15)10-26-21(28)20-16(7-8-32-20)25(22(26)29)11-19(27)24-14-5-6-17-18(9-14)31-12-30-17/h1-9H,10-12H2,(H,24,27)

InChI Key

SADVKQDOLFVMJR-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5F)SC=C4

solubility

not available

Origin of Product

United States

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